4-(2-Methylphenyl)piperidine
Description
Contextualization within Piperidine (B6355638) Derivative Research
The piperidine nucleus, a six-membered ring containing one nitrogen atom, is a cornerstone in drug discovery and development. bohrium.comresearchgate.net Its derivatives are integral components in over seventy commercially available drugs, spanning more than twenty therapeutic classes. researchgate.netencyclopedia.pub The prevalence of this scaffold is due to its ability to impart favorable pharmacokinetic properties to a molecule, such as improved membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net
The structural flexibility of the piperidine ring allows it to adopt various conformations, which, combined with the potential for substitution at multiple positions, provides a three-dimensional diversity that is highly advantageous for designing molecules that can interact with complex biological targets like enzymes and receptors. researchgate.netnih.gov Researchers focus on creating libraries of piperidine derivatives, modifying the ring and its substituents to fine-tune biological activity and selectivity. thieme-connect.comthieme-connect.comresearchgate.net The investigation of 4-arylpiperidines, such as 4-(2-Methylphenyl)piperidine, is a significant subset of this research, as the aryl group introduces a wide range of possible electronic and steric interactions crucial for modulating a compound's pharmacological profile. nih.govlookchem.com
Historical Perspectives on Piperidine-Based Therapeutic Agents
The history of piperidine in medicine is rooted in the study of natural alkaloids. The compound itself was first isolated in the 1850s from piperine, the alkaloid responsible for the pungency of black pepper. researchgate.net For centuries, plant extracts containing piperidine alkaloids have been used in traditional medicine. weizmann.ac.il Landmark examples include morphine from the opium poppy (Papaver somniferum), a potent analgesic, and atropine, historically used to dilate pupils. encyclopedia.pubweizmann.ac.ilnih.gov Another toxic piperidine alkaloid, coniine from poison hemlock, is infamous for its role in the death of Socrates. weizmann.ac.ilnih.gov
The 20th century saw the rise of synthetic chemistry, which unlocked the potential to create novel piperidine-based drugs. This led to the development of major therapeutic classes. For instance, many first-generation antipsychotics, such as haloperidol (B65202) and risperidone, feature a piperidine core. The structure is also central to the function of many antihistamines, analgesics, and agents for treating Alzheimer's disease, like donepezil (B133215). nih.govijnrd.org This extensive history underscores the therapeutic versatility and enduring importance of the piperidine scaffold in pharmacology. benthamdirect.comresearchgate.net
Rationale for Investigating the this compound Scaffold
The specific focus on the this compound scaffold stems from the unique combination of its structural components. The 4-arylpiperidine motif is a well-established pharmacophore found in drugs targeting the central nervous system (CNS). researchgate.netlookchem.com The placement of the aryl group at the 4-position of the piperidine ring is a common feature in many biologically active compounds. nih.govacs.org
The addition of a methyl group to the ortho (2-position) of the phenyl ring introduces specific steric and electronic properties. This substitution can influence the molecule's conformation and how it fits into a biological target's binding pocket. The methyl group can enhance selectivity for a particular receptor subtype or enzyme isoform, potentially leading to a more targeted therapeutic effect with fewer side effects.
Research into derivatives of this scaffold has shown potential in several areas. For example, related structures have been investigated for their activity as neuroprotective agents, antidepressants, and analgesics. smolecule.com Furthermore, studies on compounds containing the this compound core have demonstrated interactions with significant neurological targets, such as the muscarinic M1 receptor, which is relevant in the context of neurodegenerative diseases like Alzheimer's. researchgate.net The investigation of this scaffold is therefore driven by the prospect of developing novel, highly selective agents for a range of therapeutic applications, particularly within the CNS.
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H17N |
| Molecular Weight | 173.27 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4-(o-tolyl)piperidine |
| CAS Number | 630116-52-8 |
This data is compiled from publicly available chemical databases.
Table 2: Examples of Historically Significant Piperidine-Containing Agents
| Compound | Origin/Class | Primary Therapeutic Use |
| Piperine | Natural Alkaloid (Black Pepper) | Bioavailability enhancer, anti-inflammatory researchgate.netnih.gov |
| Morphine | Natural Alkaloid (Opium Poppy) | Analgesic (pain relief) encyclopedia.pubnih.gov |
| Coniine | Natural Alkaloid (Poison Hemlock) | Historically known as a poison weizmann.ac.ilnih.gov |
| Atropine | Natural Alkaloid | Anticholinergic, mydriatic (pupil dilation) encyclopedia.pubweizmann.ac.il |
| Haloperidol | Synthetic | Antipsychotic |
| Donepezil | Synthetic | Treatment of Alzheimer's disease nih.govijnrd.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRCMOXGEJQDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465019 | |
| Record name | 4-(2-methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630116-52-8 | |
| Record name | 4-(2-methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation of 4 2 Methylphenyl Piperidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, a comprehensive picture of the connectivity and spatial arrangement of atoms within the 4-(2-Methylphenyl)piperidine molecule can be constructed.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the piperidine (B6355638) ring and the 2-methylphenyl (o-tolyl) substituent.
The piperidine ring protons (C2-H, C3-H, C4-H, C5-H, C6-H) typically appear in the aliphatic region of the spectrum. The protons at the C2 and C6 positions, being adjacent to the nitrogen atom, are expected to be deshielded and resonate downfield compared to the other piperidine protons. chemicalbook.com These often appear as complex multiplets due to axial and equatorial positioning and coupling with adjacent protons. The protons at C3 and C5 would appear further upfield, also as multiplets. The single proton at C4, which is attached to the carbon bearing the phenyl group, would likely resonate as a multiplet due to coupling with the neighboring protons on C3 and C5. The N-H proton of the piperidine ring typically presents as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
The aromatic protons of the 2-methylphenyl group are expected in the range of δ 7.0–7.3 ppm. rsc.org Due to the ortho-substitution pattern, these four protons would give rise to a complex multiplet pattern. The methyl group protons attached to the phenyl ring would appear as a sharp singlet, typically around δ 2.3 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H (Piperidine) | 1.5 - 2.5 | Broad Singlet |
| H-2, H-6 (Piperidine) | 2.9 - 3.2 | Multiplet |
| H-3, H-5 (Piperidine) | 1.6 - 1.9 | Multiplet |
| H-4 (Piperidine) | 2.6 - 2.9 | Multiplet |
| Ar-H (Phenyl) | 7.0 - 7.3 | Multiplet |
| -CH₃ (Tolyl) | ~2.3 | Singlet |
Carbon-13 NMR (¹³C NMR) Characterization
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.
The carbon atoms of the piperidine ring (C2, C3, C4, C5, C6) would resonate in the aliphatic region. Based on related piperidine structures, the C2 and C6 carbons are expected around δ 45-50 ppm, while the C3 and C5 carbons would appear further upfield, around δ 30-35 ppm. chemicalbook.comrsc.org The C4 carbon, being substituted with the bulky aryl group, would be found in a similar region.
The 2-methylphenyl group would show six distinct aromatic signals and one aliphatic signal for the methyl carbon. The two quaternary carbons (C1' and C2') would have characteristic shifts. The carbon attached to the piperidine ring (C1') is expected around δ 145 ppm, while the carbon bearing the methyl group (C2') would be around δ 136 ppm. rsc.org The remaining four aromatic CH carbons would appear in the typical aromatic region of δ 125-131 ppm. rsc.org The methyl carbon signal is anticipated at approximately δ 20 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 (Piperidine) | 45 - 50 |
| C-3, C-5 (Piperidine) | 30 - 35 |
| C-4 (Piperidine) | 40 - 45 |
| C-1' (Aromatic, Quaternary) | ~145 |
| C-2' (Aromatic, Quaternary) | ~136 |
| C-3', C-4', C-5', C-6' (Aromatic) | 125 - 131 |
| -CH₃ (Tolyl) | ~20 |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)
Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. emerypharma.com For this compound, COSY would show correlations between adjacent protons on the piperidine ring, establishing the H2-H3-H4-H5-H6 spin system. This helps to differentiate the signals from the various methylene (B1212753) groups within the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly bonded. emerypharma.comresearchgate.net It allows for the direct assignment of carbon signals based on the previously assigned proton signals. For example, the singlet at ~2.3 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~20 ppm in the ¹³C NMR spectrum, confirming their assignment as the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net It is particularly powerful for connecting different fragments of a molecule. Key HMBC correlations for this compound would include:
A correlation between the proton at C4 of the piperidine ring and the quaternary carbon C1' of the phenyl ring, definitively linking the two rings.
Correlations from the methyl protons to the aromatic carbons C1', C2', and C3', confirming the position of the methyl group on the phenyl ring.
Table 3: Key Predicted 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Expected Key Correlations |
| COSY | ¹H ↔ ¹H | H-2 ↔ H-3; H-3 ↔ H-4; H-4 ↔ H-5; H-5 ↔ H-6 |
| HSQC | ¹H ↔ ¹³C (1-bond) | Ar-H ↔ Ar-C; Piperidine-H ↔ Piperidine-C; CH₃-H ↔ CH₃-C |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | H-4 (piperidine) ↔ C-1' (aromatic); H-3/H-5 (piperidine) ↔ C-1' (aromatic); CH₃-H ↔ C-1', C-2', C-3' (aromatic) |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in the confirmation of its elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula of this compound. rsc.orgnih.gov The molecular formula of the compound is C₁₂H₁₇N. HRMS analysis can distinguish this formula from other combinations of atoms that might have the same nominal mass. The exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the calculated theoretical value. rsc.org
Table 4: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₁₂H₁₈N⁺ | 176.1434 |
Vibrational Spectroscopy
Vibrational spectroscopy, typically Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. aip.orgogu.edu.tr
The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key structural features: the secondary amine of the piperidine ring, the aliphatic C-H bonds, and the substituted aromatic ring.
Table 5: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Moderate |
| C-H Stretch (Aromatic) | Aryl | 3000 - 3100 | Weak to Medium |
| C-H Stretch (Aliphatic) | -CH₂-, -CH₃, -CH- | 2850 - 2960 | Strong |
| C=C Stretch (Aromatic) | Aryl | 1450 - 1600 | Medium to Strong |
| C-H Bend | -CH₂-, -CH₃ | 1375 - 1465 | Medium |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium to Strong |
| C-H Out-of-Plane Bend | ortho-disubstituted | 735 - 770 | Strong |
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound derivatives, FT-IR spectra reveal characteristic vibrational frequencies.
For instance, in piperidine-2,6-dione intermediates, strong absorption bands are observed around 1730 cm⁻¹ corresponding to the carbonyl (C=O) stretch and approximately 3235 cm⁻¹ for the N-H stretching vibration. In other derivatives, the aromatic C-H symmetric and asymmetric stretching vibrations are typically found in the range of 3433–2996 cm⁻¹. nih.gov The CH₂ symmetric and asymmetric stretching vibrations from the piperidine ring are observed around 3016–2928 cm⁻¹. nih.gov C-N stretching vibrations, indicative of the piperidine moiety, appear in the 1386–1230 cm⁻¹ region. nih.gov
A study on (E)-1-(4-((2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl)piperidine, a piperidine derivative, confirmed its structure using FT-IR among other techniques. nepjol.info Similarly, the FT-IR spectrum of 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one showed characteristic bands at 3460 cm⁻¹ (N-H), 2949 cm⁻¹ (sp³ C-H), and 1697 cm⁻¹ (C=O). nih.gov
Table 1: Characteristic FT-IR Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretch | ~3235 - 3460 | nih.gov |
| C-H (aromatic) | Symmetric & Asymmetric Stretch | 2996 - 3433 | nih.gov |
| C-H (aliphatic) | Symmetric & Asymmetric Stretch | 2928 - 3016 | nih.gov |
| C=O | Stretch | ~1697 - 1730 | nih.gov |
| C-N | Stretch | 1230 - 1386 | nih.gov |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For piperidine derivatives, Raman spectra can help identify skeletal vibrations and symmetric stretching modes.
In a study of 4-(4-chlorophenyl)-4-hydroxypiperidine, FT-Raman spectroscopy was used alongside FT-IR to characterize the molecule's vibrational properties. researchgate.net For 3-pentyl-2,6-diphenylpiperidin-4-one, both FT-IR and FT-Raman spectra were analyzed to understand its electronic structure. jst.go.jp The CH₂ symmetric stretching vibrations in a piperidine derivative were observed at 2976 and 2924 cm⁻¹ in the FT-Raman spectrum. researchgate.net
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions in this compound derivatives. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.
For example, a synthesized derivative, (E)-1-(4-((2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl)piperidine, exhibited a UV-Vis absorption peak at 406 nm, which was attributed to π–π* transitions and intramolecular charge transfer. nepjol.inforesearchgate.net In another case, (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone showed an absorption maximum at 236 nm, indicating its transparency in the visible region. researchgate.net The band gap energy for (4-methylphenyl)(4-methylpiperidin-1-yl)methanone was calculated to be 4.1972 eV from its UV-Vis spectral data. researchgate.net
Table 2: UV-Vis Absorption Data for Piperidine Derivatives
| Compound | λmax (nm) | Band Gap (eV) | Reference |
|---|---|---|---|
| (E)-1-(4-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl)piperidine | 406 | - | nepjol.inforesearchgate.net |
| (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone | 236 | - | researchgate.net |
| (4-methylphenyl)(4-methylpiperidin-1-yl)methanone | - | 4.1972 | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single Crystal X-ray Diffraction (SCXRD) Analysis
For instance, the crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone was determined to be orthorhombic with the space group Pca21. researchgate.net Another derivative, (4-methylphenyl)(4-methylpiperidin-1-yl)methanone, also crystallizes in an orthorhombic system but with the space group Pna21. researchgate.net A fluoro derivative of 4-methyl piperidine was found to have a monoclinic P21/n crystal system. researchgate.net
The crystal structure of ethyl 1-(4-methylphenyl)-4-(4-methylphenylamino)-2,6-bis(4-nitrophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate was solved and found to be in the triclinic space group P-1. bibliomed.org In this structure, the tetrahydropyridine (B1245486) ring adopts a distorted boat conformation. bibliomed.org
Table 3: Crystallographic Data for Piperidine Derivatives
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone | Orthorhombic | Pca21 | researchgate.net |
| (4-methylphenyl)(4-methylpiperidin-1-yl)methanone | Orthorhombic | Pna21 | researchgate.net |
| Fluoro derivative of 4-methyl piperidine | Monoclinic | P21/n | researchgate.net |
| Ethyl 1-(4-methylphenyl)-4-(4-methylphenylamino)-2,6-bis(4-nitrophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate | Triclinic | P-1 | bibliomed.org |
Chromatographic Methods for Purity Assessment and Identity Confirmation
Chromatographic techniques are essential for separating mixtures and assessing the purity of synthesized compounds. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed.
HPLC with UV detection is a standard method for purity assessment of piperidine derivatives, often targeting a purity of ≥95%. For instance, analytical HPLC analyses of certain piperidine derivatives were performed using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water with 0.1% TFA. nih.gov
GC-MS is another powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is used for both general screening and quantification of active components in seized solid samples of piperidine derivatives. mmu.ac.uk The development of validated GC-MS methods is crucial for the analysis of new and emerging derivatives. mmu.ac.uk
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like many piperidine derivatives. It is extensively used for purity assessment and quantification. In the analysis of piperidine derivatives, reversed-phase HPLC is a common approach.
Detailed research findings on a series of piperidine derivatives, aimed at identifying inhibitors for enzymes in Mycobacterium tuberculosis, provide insight into typical HPLC conditions. nih.gov For these analyses, an Agilent Technologies 1260/1290 Infinity II instrument equipped with a UV-VIS detector is often used, with monitoring at wavelengths of 210, 254, and 280 nm. nih.gov A Gemini C18 column (5 μm, 250 × 4.6 mm) is a suitable stationary phase, with a flow rate of 1.0 mL/min. nih.gov The mobile phase typically consists of a gradient mixture of 0.1% trifluoroacetic acid (TFA) in water (solvent A) and acetonitrile (solvent B). nih.gov A common gradient program might start with a low percentage of solvent B, which is gradually increased to elute compounds of increasing hydrophobicity. nih.gov For instance, a gradient could run from 5% to 95% B over 8 minutes, followed by a hold at 95% B for several minutes to ensure all components are eluted. nih.gov
For the analysis of related compounds like 2-methoxydiphenidine (2-MXP), a piperidine derivative, HPLC coupled with a diode array detector (DAD) and a high-resolution mass spectrometer has been utilized. nih.gov In one such study, 2-MXP was found to elute at a retention time of 8.44 minutes. nih.gov The use of a superficially porous phenylhexyl column with a shallow acetonitrile-formic acid gradient demonstrates the versatility of HPLC methods in achieving separation of closely related isomers. nih.gov
Table 1: Illustrative HPLC Parameters for the Analysis of this compound Derivatives
| Parameter | Value |
| Instrument | Agilent 1260/1290 Infinity II or similar |
| Column | Gemini C18 (5 µm, 250 x 4.6 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 8 min, hold at 95% B for 4 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV-VIS at 210, 254, 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful technique for the identification and quantification of volatile and thermally stable compounds. It is widely employed in forensic analysis and for the characterization of synthetic compounds. For piperidine derivatives, GC-MS provides both retention time data from the gas chromatograph and a mass spectrum from the mass spectrometer, which offers a fragmentation pattern that can be used to elucidate the structure of the analyte.
In forensic laboratories, GC-MS is a standard method for the analysis of illicit drugs, many of which possess piperidine structures. khanacademy.org The electron ionization (EI) mass spectra of piperidine-containing compounds often exhibit characteristic fragmentation patterns. For the parent piperidine molecule, a predicted mass spectrum shows a prominent molecular ion peak and characteristic fragment ions. hmdb.ca
The analysis of diphenidine (B1206869) derivatives, which are structurally related to this compound, has been detailed in studies focusing on new psychoactive substances. avantorsciences.com A validated GC-MS method can be used for both general screening and quantification of these compounds in seized samples. avantorsciences.com Similarly, the analysis of piperazine (B1678402) derivatives, which are also six-membered nitrogen-containing heterocycles, by GC-MS reveals fragmentation patterns that can aid in the identification of unknown but related substances. unodc.org For example, the fragmentation of 1-(3-chlorophenyl)piperazine (B195711) and 1-(3-trifluoromethylphenyl)piperazine has been documented. unodc.org
For this compound, the molecular ion peak would be expected at m/z 175. The fragmentation pattern would likely involve the loss of fragments from the piperidine ring and the cleavage of the bond between the phenyl and piperidine rings, leading to characteristic ions that can be used for its identification. A new drug monograph for a related precursor, ortho-methyl 4-anilino-1-Boc-piperidine, confirms that its identification was based on analytical data from GC-MS, among other techniques. cfsre.org
Table 2: Predicted GC-MS Data for this compound
| Parameter | Value |
| Instrument | GC-MS system (e.g., Perkin Elmer Clarus 500MS) |
| Column | Capillary column (e.g., Supelco Equity-5, 30 m x 0.25 mm i.d.) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Molecular Ion (M+) | m/z 175 |
| Potential Major Fragments | Fragments corresponding to the tolyl group, the piperidine ring, and cleavage products. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining their purity. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. khanacademy.org
In the synthesis of various piperidine derivatives, TLC is frequently used to monitor the conversion of starting materials to products. For instance, during the synthesis of 4-acetyl-4-phenylpiperidine (B1606740) hydrochloride, TLC was used to confirm the completion of the reaction. nist.gov Similarly, in the synthesis of pyrazole-fused piperidines, reactions were monitored by TLC on silica (B1680970) gel plates, with visualization under UV light.
The choice of eluent (mobile phase) is critical in TLC and depends on the polarity of the compounds being separated. For piperidine derivatives, mixtures of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) are common. For example, a chlorinated oxindole (B195798) derivative of piperidine showed an Rf value of 0.40 in a mobile phase of 10% ethyl acetate in petroleum ether. rsc.org In another study, the isolation of piperine, a well-known piperidine alkaloid, yielded an Rf value of 0.63. researchgate.net The progress of reactions involving piperidine derivatives has also been monitored using TLC with visualization by iodine vapor. rsc.org
Table 3: Representative TLC Data for this compound Derivatives
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum sheets |
| Mobile Phase (Eluent) | Varies based on derivative polarity (e.g., Ethyl Acetate/Hexane mixture) |
| Visualization | UV light (254 nm), Iodine vapor, or specific staining reagents |
| Example Rf Value | 0.40 - 0.70 (highly dependent on the specific derivative and eluent system) |
Advanced Computational and Theoretical Investigations of 4 2 Methylphenyl Piperidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) allow for a detailed exploration of the electronic structure and geometry of 4-(2-Methylphenyl)piperidine.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For piperidine (B6355638) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine various molecular properties. nepjol.infoijcce.ac.ir These calculations provide a basis for understanding the molecule's reactivity and stability. researchgate.net The electronic properties of similar piperidine structures are influenced by the nature and position of substituents on the phenyl and piperidine rings. For instance, electron-donating groups, such as the methyl group in this compound, can affect the electron density distribution across the molecule. vulcanchem.com
Theoretical calculations for similar piperidine structures have shown good agreement between optimized bond lengths and angles and experimental data obtained from X-ray diffraction. researchgate.netijrte.org For example, in a related compound, the bond lengths of the piperidine and phenyl rings were found to be in the expected ranges, and the carbonyl bond length was also accurately predicted. ijrte.org These studies give confidence that DFT methods can reliably predict the geometry of this compound.
Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Piperidine Derivative
| Parameter | Calculated Value (DFT/B3LYP) |
|---|---|
| C-C (phenyl ring) | ~1.39 Å |
| C-C (piperidine ring) | ~1.53 Å |
| C-N (piperidine ring) | ~1.47 Å |
| C-C-C (phenyl ring) | ~120° |
| C-N-C (piperidine ring) | ~111° |
Note: These are representative values from studies on similar piperidine structures and may vary for this compound.
Frontier Molecular Orbital (FMO) analysis provides critical information about the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. nepjol.info A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. rsc.org
In studies of related piperidine derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. nepjol.info The energy gap for piperidine-containing compounds can vary depending on the substituents. For example, the introduction of an electron-withdrawing nitro group can decrease the HOMO-LUMO gap, indicating increased reactivity. vulcanchem.com For this compound, the methyl group is expected to influence the electronic distribution and thus the HOMO-LUMO energies.
Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Piperidine Derivative
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -5.78 to -7.43 |
| E(LUMO) | Varies with substitution |
| Energy Gap (ΔE) | ~4.5 |
Note: These values are based on computational studies of various piperidine derivatives and serve as an illustrative example. nih.gov
Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netavogadro.cc The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In piperidine derivatives, the nitrogen atom typically represents a region of negative electrostatic potential due to its lone pair of electrons, making it a potential site for protonation or interaction with electrophiles. ijrte.org The aromatic ring can also exhibit regions of negative potential above and below the plane of the ring due to the π-electron cloud. The specific distribution of electrostatic potential in this compound would be influenced by the interplay between the piperidine nitrogen and the methyl-substituted phenyl ring. Studies on similar molecules show that electronegative atoms like oxygen in a carbonyl group create a strong negative potential, while hydrogen atoms attached to nitrogen or carbon are generally in regions of positive potential. ijrte.org
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gaps)
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme.
Molecular docking simulations are employed to predict the preferred binding orientation and affinity of a ligand to a receptor. This information is crucial in drug discovery for identifying potential drug candidates. nih.gov The unique three-dimensional structure of this compound, determined by its optimized geometry, will govern its potential interactions with a receptor's binding site.
Docking studies on various piperidine derivatives have been conducted to explore their potential as inhibitors for different biological targets. nih.goviucr.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic or π-π stacking interactions with the amino acid residues of the protein. d-nb.info The binding affinity and mode of interaction are highly dependent on the specific biological target being investigated.
Compound Names Mentioned
| Compound Name |
| This compound |
| Melperone |
| Spiropethiane |
Characterization of Allosteric Binding Sites
Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) binding site, offer a sophisticated mechanism for regulating receptor activity. nih.govacs.org This can lead to more selective therapeutic effects and a potentially larger therapeutic window. acs.org Computational methods are instrumental in identifying and characterizing these allosteric binding sites.
For piperidine derivatives, computational studies have explored their interactions with various receptors. For instance, research on a related compound, 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42), has provided direct evidence of its action as an allosteric agonist at the muscarinic M(1) receptor. nih.govresearchgate.net Binding studies and Schild analysis demonstrated that AC-42 interacts with a site topographically distinct from the orthosteric site, leading to receptor activation. nih.gov This was further supported by the observation that AC-42 retards the dissociation of the orthosteric ligand [3H]N-methylscopolamine. nih.gov
Molecular docking simulations are a key tool in this characterization. By modeling the binding of ligands to receptor structures, researchers can predict binding affinities and identify key interactions. For example, in the study of KCNQ1 potassium channels, molecular simulations were used to identify the binding site of an activator, ML277, which contains a piperidine ring. biorxiv.org These simulations revealed that ML277 binds to a cavity formed by specific transmembrane helices, and this binding is crucial for its modulatory effects. biorxiv.org Similarly, computational studies on TMPRSS2 inhibitors have explored potential allosteric binding pockets. nih.gov
These computational approaches, often combined with experimental validation, are essential for understanding the nuanced interactions of compounds like this compound at allosteric sites, paving the way for the design of more specific and effective drugs. acs.orgbiorxiv.org
Predictive Computational Tools in Drug Discovery
The journey of a drug from conception to market is a long and expensive process. clinmedkaz.org Predictive computational tools play a vital role in streamlining this process by providing early insights into a compound's potential biological activities and pharmacokinetic properties. nih.govmarquette.edu These in silico methods analyze a compound's chemical structure to forecast its interactions with biological systems. clinmedkaz.orgnih.gov
Prediction of Activity Spectra for Substances (PASS) Analysis
The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts the likely biological activities of a compound based on its structural formula. clinmedkaz.orgclinmedkaz.org This prediction is presented as a spectrum of potential pharmacological effects, physiological and biochemical mechanisms of action, and specific toxicities. clinmedkaz.org The validity of PASS predictions has been confirmed in numerous preclinical studies. clinmedkaz.org
For piperidine derivatives, PASS analysis has been used to predict a wide range of potential biological activities. clinmedkaz.orgclinmedkaz.org These predictions can guide the direction of further preclinical studies by highlighting the most promising therapeutic areas for a given compound. nih.gov For instance, a study on new piperidine derivatives used PASS to predict their potential as treatments for cancer and central nervous system diseases, as well as their possible use as local anesthetics, antiarrhythmics, and antimicrobial agents. clinmedkaz.orgclinmedkaz.org The PASS analysis of some piperidine derivatives has also suggested potential for anti-parkinsonian and anti-dyskinetic activities. clinmedkaz.org
The output of a PASS analysis is typically a list of predicted activities with a corresponding probability of being active (Pa) and inactive (Pi).
Table 1: Illustrative PASS Predictions for a Piperidine Derivative
| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
|---|---|---|
| Antineoplastic | > 0.7 | < 0.05 |
| Neuroprotective | > 0.6 | < 0.1 |
| Anti-inflammatory | > 0.5 | < 0.2 |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
Target Prediction Algorithms (e.g., SwissTargetPrediction)
Target prediction algorithms, such as SwissTargetPrediction, are used to identify the most likely protein targets of a small molecule. clinmedkaz.orgnih.gov These tools work on the principle of molecular similarity, postulating that similar molecules are likely to bind to the same protein targets. nih.gov SwissTargetPrediction compares the query molecule to a database of known active compounds and predicts a ranked list of potential targets. nih.gov
In studies of piperidine derivatives, SwissTargetPrediction has been employed to identify putative targets, which often include enzymes (like proteases and kinases), G-protein-coupled receptors, and ion channels. clinmedkaz.orgclinmedkaz.org These predictions are crucial for understanding the potential mechanism of action of a compound and for designing further experimental studies. nih.gov The results from SwissTargetPrediction can be visualized to show the main classes of predicted targets. clinmedkaz.org
Table 2: Example of SwissTargetPrediction Output for a Piperidine Derivative
| Target Class | Probability | Known Actives |
|---|---|---|
| G-protein coupled receptors | 66.7% | 10 |
| Enzymes | 13.3% | 2 |
| Ion channels | 6.7% | 1 |
| Nuclear receptors | 6.7% | 1 |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity Profiling
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiling are essential components of modern drug discovery, helping to identify compounds with favorable pharmacokinetic properties and low toxicity risk early in the development process. marquette.edunih.gov Various computational tools and models are used to predict these properties based on the chemical structure of a compound. mdpi.comnih.gov
Absorption: Predictions of intestinal absorption are often based on empirical rules like Lipinski's "rule of five" and Veber's rules, which consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govmdpi.com Most piperidine derivatives are predicted to have good intestinal absorption. mdpi.com
Distribution: Key parameters for distribution include the volume of distribution at steady-state (Vdss) and the ability to cross the blood-brain barrier (BBB). mdpi.com Many piperidine-containing compounds are predicted to have the ability to cross the BBB, making them potential candidates for treating central nervous system disorders. mdpi.com
Metabolism: A crucial aspect of metabolism is the interaction with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of drugs. mdpi.combiorxiv.org In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. mdpi.combiorxiv.org For many piperidine derivatives, it is predicted that they are likely to be potential inhibitors of several of these enzymes. mdpi.com
Excretion: Total clearance (CLtot) is a key parameter for excretion, and for many studied compounds, a low total clearance is predicted. mdpi.com
Toxicity: Computational toxicology employs quantitative structure-activity relationship (QSAR) models to predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and organ toxicity. marquette.eduacs.org These predictions help in the early identification of potentially harmful compounds. marquette.edu
A study involving a derivative, 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide, demonstrated promising results in ADMET profiling, suggesting good bioavailability and a favorable toxicity profile. nih.govbiorxiv.org
Table 3: Representative In Silico ADME and Toxicity Profile for a Piperidine Derivative
| Property | Prediction |
|---|---|
| Absorption | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | High |
| Distribution | |
| BBB Permeant | Yes |
| Plasma Protein Binding | High |
| Metabolism | |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | No |
| Excretion | |
| Total Clearance | Low |
| Toxicity | |
| AMES Mutagenicity | Non-mutagen |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
Pharmacological Characterization and Biological Activities of 4 2 Methylphenyl Piperidine Analogs
Central Nervous System (CNS) Activities
Neurotransmitter Receptor Modulation
Analogs of 4-(2-methylphenyl)piperidine have been identified as potent and selective allosteric agonists of muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M1 subtype. nih.govmdpi.com The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C, while the M2 and M4 subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase. nih.goved.ac.uk The M1 receptor, predominantly expressed in the forebrain, is implicated in cognitive functions, making it a target for neurodegenerative disorders like Alzheimer's disease. nih.govsemanticscholar.org
One notable analog, AC-42 (4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine), demonstrates significant functional selectivity for the M1 mAChR. nih.govmdpi.com Despite appearing to bind to all mAChR subtypes with similar affinity, AC-42 acts as a highly selective agonist at the M1 receptor. nih.gov This allosteric mode of action was confirmed by studies showing that AC-42 retards the dissociation of the radiolabeled antagonist [3H]NMS from M1 mAChRs. semanticscholar.org The unique binding site for AC-42 is distinct from the orthosteric site where acetylcholine binds. researchgate.net Site-directed mutagenesis and studies with chimeric receptors have helped to map the binding pocket for AC-42, identifying Phe77 as a critical residue for its agonist activity. researchgate.net
Another analog, TBPB (1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one), shares a similar binding pocket with AC-42, adjacent to the orthosteric site. researchgate.net These findings suggest that structurally diverse allosteric agonists can interact with different subsets of residues, indicating that M1 receptor activation can occur through multiple distinct binding domains. researchgate.net The development of such M1-selective allosteric agonists is a promising strategy for enhancing cognitive function while minimizing the peripheral side effects associated with non-selective muscarinic agonists, which often result from the activation of M2 and M3 receptors. mdpi.com
Table 1: Activity of this compound Analogs at Muscarinic Receptors
| Compound | Receptor Subtype | Activity | Key Findings | Reference |
|---|---|---|---|---|
| AC-42 (4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine) | M1 mAChR | Allosteric Agonist | Displays unprecedented functional selectivity for M1 over other subtypes. | nih.govmdpi.com |
| TBPB (1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one) | M1 mAChR | Allosteric Agonist | Binds to a unique allosteric site distinct from the acetylcholine orthosteric site. | researchgate.net |
Derivatives of 4-phenylpiperidine (B165713) have been extensively studied as ligands for opioid receptors. While much of the research has focused on 4-anilidopiperidine structures related to fentanyl, studies on other analogs, including those with a 4-(hydroxyphenyl)piperidine core, provide insight into the structural requirements for opioid receptor activity. nih.govacs.org For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are known to act as pure opioid receptor antagonists, a property conferred by substitution at the 3-position of the piperidine (B6355638) ring rather than the nitrogen substituent. acs.orgnih.gov
Research on these compounds has demonstrated that modifications to the piperidine ring, such as the removal of the 3- or 4-methyl groups, can still result in opioid antagonists, although with altered potency. nih.gov For example, the removal of the 3,4-dimethyl groups from the antagonist scaffold of JDTic led to a compound (AT-076) with a 10-fold increase in binding affinity for the nociceptin (B549756) opioid receptor (NOP) while maintaining antagonist activity at mu (μ), delta (δ), and kappa (κ) opioid receptors. acs.org This highlights that the trans-3R,4R-dimethylpiperidine structure, while considered an "antagonist pharmacophore," is not essential for antagonist activity. acs.org
One study synthesized a series of 4-anilidopiperidine analogs where the phenethyl group of fentanyl was replaced by various aromatic amino acids. These analogs showed a wide range of binding affinities (Ki from 47 nM to 76 μM) and were generally selective for the μ-opioid receptor over the δ-opioid receptor. nih.gov An analog where Dmt was coupled to the piperidine ring exhibited high binding affinity at both μ and δ receptors (Ki = 47 nM and 50 nM, respectively) but had low agonist activity, instead showing some μ-opioid antagonist properties. nih.gov
Table 2: Opioid Receptor Binding Affinities of Selected Piperidine Analogs
| Compound Analog Type | Receptor Subtype | Binding Affinity (Ki) | Activity Profile | Reference |
|---|---|---|---|---|
| 4-Anilidopiperidine Analog (Dmt-coupled) | μ-Opioid | 47 nM | Low Agonist / Antagonist | nih.gov |
| 4-Anilidopiperidine Analog (Dmt-coupled) | δ-Opioid | 50 nM | Low Agonist | nih.gov |
| AT-076 (JDTic analog lacking 3,4-dimethyl groups) | NOP | 1.75 nM | Antagonist | acs.org |
| AT-076 (JDTic analog lacking 3,4-dimethyl groups) | KOP | 1.14 nM | Antagonist | acs.org |
| AT-076 (JDTic analog lacking 3,4-dimethyl groups) | MOP | 1.67 nM | Antagonist | acs.org |
| AT-076 (JDTic analog lacking 3,4-dimethyl groups) | DOP | 19.6 nM | Antagonist | acs.org |
Piperidine derivatives have been investigated as potent ligands for the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor highly expressed in the CNS that acts as an auto- and heteroreceptor to modulate neurotransmission. nih.gov While the prompt specifies agonism, much of the available research on piperidine-based H3R ligands focuses on antagonists or inverse agonists. ingentaconnect.comgoogle.com However, structure-activity relationship studies provide valuable information on the binding of these scaffolds to the H3 receptor.
In a search for dual-acting ligands, a series of piperidine-based compounds were designed and evaluated for their affinity at both H3 and sigma-1 receptors. nih.gov The studies found that an unsubstituted piperidine ring in the basic part of the molecule was influential for high affinity at the human H3 receptor. nih.gov For example, comparing compounds with an unsubstituted piperidine (like compound 5, hH3R Ki = 6.2 nM) to their 4-pyridylpiperidine analogues (like compound 12, hH3R Ki = 7.7 nM) showed that the unsubstituted versions often had higher affinity. nih.gov The length of the alkyl chain connecting the piperidine to a phenyl ether moiety also impacted affinity, with longer chains sometimes decreasing it. nih.gov
One study noted that among 1-aryl-4-propylpiperazines, the 2-methylphenyl derivative had the highest pKa value, suggesting electronic effects from the methyl group can influence the basicity of the piperidine nitrogen, a key factor in receptor interaction. nih.gov Although these studies primarily describe antagonists, the affinity data is crucial for understanding how this compound-like structures could be adapted to achieve agonistic activity.
The serotonin (B10506) (5-HT) and N-methyl-D-aspartate (NMDA) receptor systems are critically involved in regulating cognitive and emotional processes. nih.gov There is a known interaction where activation of 5-HT1A receptors can inhibit NMDA receptor-mediated currents in pyramidal neurons of the prefrontal cortex. nih.gov This interaction provides a mechanism by which serotonin can control cognitive functions. nih.gov
While direct studies on this compound analogs modulating both these systems simultaneously are not prominent in the search results, research into multitarget agents often includes the 5-HT1A receptor. For example, a study on arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione identified compounds with significant partial 5-HT1A agonist activity alongside D2 partial agonism and 5-HT2A antagonism. tandfonline.com One such compound, 7-{5-[4-(2-Methoxyphenyl)piperazin-1-yl]pentyl}-1,3-dimethyl-8-(1-piperidyl)-purine-2,6-dione hydrochloride (compound 34), demonstrated this multi-receptor profile. tandfonline.com
The development of agents that can modulate both the serotonergic and glutamatergic systems is a key strategy for treating complex neuropsychiatric disorders. The piperidine scaffold is a common feature in ligands targeting 5-HT receptors. google.com The ability of 5-HT1A receptor activation to suppress NMDA receptor function is dependent on microtubule-based dendritic transport of NMDA receptors, a process regulated by CaMKII and ERK signaling pathways. nih.gov This intricate cross-talk underscores the potential for developing sophisticated cognitive modulators based on piperidine structures.
Histamine H3 Receptor Agonism
Ion Channel Modulation
The piperidine chemical structure is a versatile scaffold used to create compounds that can affect various biological targets, including voltage-gated ion channels. clinmedkaz.org While specific studies focusing solely on this compound analogs and their direct modulation of ion channels are not extensively detailed in the provided search results, the broader class of piperidine derivatives has been shown to interact with these channels.
Research has identified piperidine derivatives as modulators of both voltage-gated sodium and calcium channels. clinmedkaz.org For example, (phenoxy-2-hydroxypropyl)piperidines have been discovered as a class of voltage-gated sodium channel 1.7 inhibitors. clinmedkaz.org Furthermore, other piperidine-containing compounds have been shown to act as enhancers for T-type voltage-gated Ca2+ channels. clinmedkaz.org Allosteric modulation is a key mechanism for fine-tuning the function of ion channels, offering potential therapeutic advantages in terms of selectivity and safety over orthosteric ligands. researchgate.net
Although direct evidence linking this compound specifically to ion channel modulation is sparse in the search results, the established activity of related piperidine structures at these targets suggests that analogs from this family could be designed to have such effects. The promiscuous nature of the piperidine scaffold allows it to be incorporated into a wide variety of structures targeting diverse receptors and channels. d-nb.infomdpi.com
Voltage-Gated Sodium Channel Inhibition
While research has extensively focused on the potassium and calcium channel activities of piperidine derivatives, their interaction with voltage-gated sodium channels is also an area of investigation. Certain related compounds, such as iminodihydroquinolines developed as Kv1.3 potassium channel blockers, were also found to inhibit sodium channels. nih.gov This cross-reactivity highlights the complex pharmacology of these scaffolds, although specific studies focusing solely on the sodium channel inhibition by this compound analogs are less documented in publicly available literature.
Voltage-Gated Potassium Channel (Kv1.3) Blockade
The voltage-gated potassium channel Kv1.3 is a significant target for immunomodulation, and piperidine derivatives have emerged as potent blockers. A notable example is UK-78,282, a piperidine compound that potently blocks the Kv1.3 channel and consequently suppresses T lymphocyte mitogenesis. nih.gov Research indicates that UK-78,282 preferentially interacts with and blocks the C-type inactivated state of the Kv1.3 channel. nih.gov The sensitivity of the channel to the compound increases when the cell's holding potential is depolarized, which raises the proportion of channels in the inactivated conformation. nih.gov
The potency of these piperidine analogs as Kv1.3 blockers has been quantified in various cell lines.
Table 1: Inhibitory Concentration (IC50) of UK-78,282 on Kv1.3 Channels This table is interactive. Click on the headers to sort the data.
| Cell Line | IC50 Value (nM) |
|---|---|
| Human T lymphoblasts | 202 ± 25 |
| RBL (Rat Basophilic Leukemia) | 333 ± 28 |
| L929 (stably transfected) | 280 ± 40 |
Data sourced from a study on the characterization of UK-78,282. nih.gov
The structural features of these analogs are crucial for their activity. For instance, the analog CP-190,325 was found to be 5- to 12-fold less potent than UK-78,282, suggesting that the benzhydryl moiety at position four is important for effective blockade. nih.gov
T-Type Calcium Channel Modulation
Analogs of this compound have been developed as potent modulators of T-type calcium channels. A series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives were synthesized and evaluated for their inhibitory activity. nih.gov Structure-activity relationship studies revealed that an isopropyl substituent at the benzylic position is critical for potent inhibitory activity. nih.gov
New tetrahydropyridinyl and piperidinyl ethylamine (B1201723) derivatives have also been designed and shown to block T-type calcium currents effectively, specifically targeting the Cav3.1 (α1G) and Cav3.2 (α1H) channels simultaneously. researchgate.net These compounds have demonstrated effectiveness in animal models of neuropathic pain. researchgate.net Furthermore, 1,4-substituted piperidine amides have shown potential as T-type calcium channel antagonists, with research indicating their efficacy in rodent models of essential tremor and Parkinson's disease.
Applications in Neurodegenerative Disease Research (e.g., Alzheimer's Disease, Parkinson's Disease)
The piperidine moiety is a core component of many compounds investigated for neurodegenerative diseases. mdpi.comencyclopedia.pub
In Alzheimer's disease research, derivatives are often designed based on the structure of donepezil (B133215), an acetylcholinesterase (AChE) inhibitor containing a piperidine ring. rsc.orgnih.gov Novel donepezil analogs where the piperidine part is replaced with 4-substituted piperazines have shown prominent AChE inhibition. rsc.org The piperidine moiety is recognized for providing a high affinity for AChE. mdpi.com Some derivatives have also been engineered to act as dual inhibitors of both AChE and butyrylcholinesterase (BuChE). rsc.org
In the context of Parkinson's disease, research has explored piperidine derivatives as potential treatments. One analog, 1-methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine (B1199335) (2'CH3-MPTP), was identified as a more potent neurotoxin than MPTP itself in mouse models, providing a tool to study the disease's mechanisms. cambridge.org Other research has focused on developing piperidine derivatives as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), key targets in Parkinson's therapy. researchgate.net In silico and in-vitro studies have identified substituted piperidine compounds with high inhibitory activity against these enzymes. researchgate.net
Enhancement of Memory and Cognitive Function
The cognitive enhancement properties of this compound analogs are primarily linked to their role in Alzheimer's disease research. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key mechanism to increase acetylcholine levels in the brain, thereby improving cognitive function. rsc.org Derivatives with a similar structure to the parent compound have been found to effectively inhibit AChE and BuChE, demonstrating their potential for cognitive enhancement. The development of multi-target-directed ligands (MTDLs) based on the piperidine scaffold aims to simultaneously modulate different biological targets, such as cholinesterase enzymes and serotonin receptors, to achieve a synergistic therapeutic effect on cognition. nih.gov
Anticancer Research Applications
Piperidine-containing compounds have demonstrated significant potential in anticancer research, with various derivatives showing potent cytotoxic effects against numerous cancer cell lines. mdpi.com
In Vitro Cytotoxicity and Apoptosis Induction Studies (e.g., Hep G2 Human Liver Cancer Cell Line)
Analogs of this compound have been evaluated for their anticancer activity, particularly their ability to induce cytotoxicity and apoptosis in cancer cells. Studies have shown that piperidine derivatives can induce significant cytotoxicity in various tumor cell lines, including hypopharyngeal tumor cells and human leukemia cell lines. encyclopedia.pubwiley.com
The human liver cancer cell line, Hep G2, has been a specific target for these investigations. Several studies have reported the cytotoxic efficacy of piperidine derivatives against HepG2 cells. One study found that a conjugate, 9b, exhibited distinguished cytotoxic efficiency against HepG2 cells with an IC50 value of 10.30 ± 0.21 μM. researchgate.net Another study on novel pyridine (B92270) and pyrazolyl pyridine conjugates reported potent cytotoxicity against HepG2 cells. rsc.orgrsc.org For example, compound 9 in one such study showed a noteworthy IC50 of 0.18 μM against HepG2 cells. rsc.org Research on platinum complexes incorporating a piperidine ligand also showed significant cytotoxic effects towards HepG-2 cells. researchgate.net The mechanism often involves the induction of apoptosis, with some compounds promoting cell death through the upregulation of pro-apoptotic genes like p53 and Bax.
Table 2: In Vitro Cytotoxicity of Piperidine Analogs Against Cancer Cell Lines This table is interactive. Click on the headers to sort the data.
| Compound Class/Name | Cell Line | Activity (IC50 in μM) | Reference |
|---|---|---|---|
| Phenylcarbamoylpiperidine-triazole (Conjugate 9b) | HepG2 (Liver) | 10.30 ± 0.21 | researchgate.net |
| Phenylcarbamoylpiperidine-triazole (Conjugate 9b) | HT-29 (Colon) | 13.73 ± 0.10 | researchgate.net |
| Phenylcarbamoylpiperidine-triazole (Conjugate 9b) | MCF-7 (Breast) | 7.85 ± 0.05 | researchgate.net |
| Pyridine-acetohydrazide conjugate (Compound 9) | HepG2 (Liver) | 0.18 | rsc.org |
| Pyridine-acetohydrazide conjugate (Compound 9) | MCF-7 (Breast) | 0.34 | rsc.org |
| Benzophenone-piperidine derivative (Compound 9c) | K562 (Leukemia) | 2.2 | wiley.com |
| Benzophenone-piperidine derivative (Compound 9c) | CEM (Leukemia) | 2.3 | wiley.com |
| Benzophenone-piperidine derivative (Compound 9e) | K562 (Leukemia) | 1.6 | wiley.com |
| Benzophenone-piperidine derivative (Compound 9e) | CEM (Leukemia) | 2.0 | wiley.com |
Cell Cycle Regulation and Inhibition
The dysregulation of the cell cycle is a hallmark of cancer, making cyclin-dependent kinases (CDKs) attractive targets for therapeutic intervention. nih.gov Certain analogs of this compound have been investigated for their potential to modulate cell cycle progression, primarily through the inhibition of CDKs. nih.govsci-hub.se
One area of focus has been on developing dual inhibitors of CDK6 and CDK9. sci-hub.se For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were synthesized and evaluated for their inhibitory activity. sci-hub.se Compound 66 from this series was identified as a potent dual inhibitor of both CDK6 and CDK9. sci-hub.se In MDA-MB-231 breast cancer cells, treatment with compound 66 at lower concentrations (4 or 8 μM) led to cell cycle arrest at the G0/G1 phase. sci-hub.se However, at a higher concentration (12 μM), the effect shifted to a G2/M arrest. sci-hub.se This suggests a concentration-dependent mechanism of action on cell cycle checkpoints.
Another study focused on pyrazole-based analogs as CDK2 inhibitors. Compound 4 from this series was found to induce significant cell cycle arrest at the G1 phase in HCT-116 human colorectal tumor cells. nih.gov This was accompanied by the promotion of apoptosis, highlighting the potential of these compounds as anticancer agents. nih.gov Furthermore, 2,4-diamino-5-ketopyrimidines with a substituted 4-piperidine moiety have been identified as a novel class of potent and selective CDK inhibitors. nih.gov One such analog, compound 39 (R547) , displayed excellent inhibitory activity against CDK1, CDK2, and CDK4, and demonstrated significant tumor growth inhibition in a human colorectal tumor xenograft model. nih.gov
The structural features of these piperidine analogs play a crucial role in their inhibitory potency and selectivity. For example, in a series of tertiary amide inhibitors of CDK2, a pyrrolidine-containing analog showed a good balance of potency and selectivity against ERK2, while the addition of a methyl group to the piperidine amide maintained potency and improved selectivity. nih.gov
Table 1: Investigated this compound Analogs and their Effects on Cell Cycle Regulation
| Compound/Analog Class | Target(s) | Cell Line | Effect |
| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative (Compound 66 ) | CDK6, CDK9 | MDA-MB-231 | G0/G1 arrest (low conc.), G2/M arrest (high conc.) sci-hub.se |
| Pyrazole-based analog (Compound 4 ) | CDK2 | HCT-116 | G1 phase arrest, apoptosis induction nih.gov |
| 2,4-diamino-5-ketopyrimidine with substituted 4-piperidine (Compound 39/R547 ) | CDK1, CDK2, CDK4 | HCT-116 | Potent inhibition, in vivo tumor growth inhibition nih.gov |
| Tertiary amide piperidine analog | CDK2 | - | Potency and selectivity modulation nih.gov |
Antimicrobial and Antifungal Investigations
In Vitro Antibacterial Efficacy
Several derivatives of this compound have demonstrated notable in vitro antibacterial activity against a range of bacterial strains. One study reported the synthesis of N-substituted acetamide (B32628) derivatives of azinane-bearing a 1,3,4-oxadiazole (B1194373) nucleus. tjpr.org Among these, 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole (8g) , which contains a 2-methylphenyl group, was the most active inhibitor against several Gram-negative bacterial strains and one Gram-positive strain. tjpr.org Specifically, it showed significant activity against Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa. tjpr.org
In another study, six novel piperidine derivatives were synthesized and evaluated for their antimicrobial properties. academicjournals.org Compound 6 in this series, which features cyanophenyl substitutions, exhibited the strongest inhibitory activity against a panel of seven bacteria, including Bacillus cereus, Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. academicjournals.org It also displayed the best minimum inhibitory concentration (MIC) values, indicating its potent antibacterial action. academicjournals.org Conversely, some piperidone oximes, such as 2,6-bis(4-methylphenyl)piperidine-4-one oxime , showed limited or no activity against certain strains like E. coli and S. typhii. tandfonline.com
The antibacterial activity of these compounds is influenced by the nature of the substituents on the piperidine ring. nih.gov Both electron-donating and electron-withdrawing groups have been shown to enhance antibacterial activity. nih.gov
Table 2: In Vitro Antibacterial Activity of Selected this compound Analogs
| Compound/Analog | Bacterial Strains Tested | Key Findings |
| 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole (8g) | S. typhi, E. coli, P. aeruginosa, S. aureus, B. subtilis | Most active against all tested strains except S. aureus. tjpr.org |
| Compound 6 (cyanophenyl substituted piperidine) | B. cereus, E. coli, S. aureus, B. subtilus, P. aurenginosa, Kl. pneumoniae, M. luteus | Strongest inhibitory activity and best MIC results among the tested derivatives. academicjournals.org |
| 2,6-bis(4-methylphenyl)piperidine-4-one oxime | S. aureus, β-H. Streptococcus, E. coli, P. aeruginosa, S. typhii | No activity against E. coli and S. typhii. tandfonline.com |
In Vitro Antifungal Efficacy
Analogs of this compound have also been investigated for their antifungal properties. In one study, oxime derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized and tested. jst.go.jpresearchgate.net Notably, 2-(4-Methylphenyl)-3-methyl-6-(4-hydroxyphenyl)-piperidin-4-oxime and 2-(4-methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime demonstrated potent antifungal activity against Aspergillus niger. jst.go.jpresearchgate.net However, the parent 2,6-diaryl-3-methyl-4-piperidones did not show any antifungal properties, indicating the importance of the oxime functional group for this activity. jst.go.jpresearchgate.net
Another study involving six novel piperidine derivatives found that compounds 5, 6, 9, and 10 showed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org In contrast, compounds 7 and 8 from the same series were inactive against all seven fungi tested. academicjournals.org Furthermore, some piperidone oximes, including 2,6-bis(4-methylphenyl)piperidine-4-one oxime , were found to be inactive against Candida albicans. tandfonline.com
The antifungal activity of these derivatives appears to be highly dependent on the specific substitutions on the piperidine ring and the presence of key functional groups. For instance, the introduction of an ethyl or methyl group at the C3 position of the piperidine ring is known to enhance antifungal efficacy. mdpi.com
Table 3: In Vitro Antifungal Activity of Selected this compound Analogs
| Compound/Analog | Fungal Strains Tested | Key Findings |
| 2-(4-Methylphenyl)-3-methyl-6-(4-hydroxyphenyl)-piperidin-4-oxime | Aspergillus niger, Candida albicans | Potent activity against A. niger. jst.go.jpresearchgate.net |
| 2-(4-methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime | Aspergillus niger, Candida albicans | Potent activity against A. niger. jst.go.jpresearchgate.net |
| Compounds 5, 6, 9, 10 (novel piperidine derivatives) | A. niger, A. flavus, S. cerevisiae, C. albicans | Varying degrees of inhibition. academicjournals.org |
| 2,6-bis(4-methylphenyl)piperidine-4-one oxime | C. albicans, Rhizopus, A. niger, A. flavus | Inactive against C. albicans. tandfonline.com |
Antiviral Research (e.g., SARS-CoV-2 Spike Protease Inhibition, Hepatitis C Virus Assembly Inhibition)
The structural scaffold of this compound has been explored in the development of antiviral agents, particularly targeting the Hepatitis C virus (HCV) and proteases of coronaviruses like SARS-CoV-2.
In the context of HCV, a 4-aminopiperidine (B84694) scaffold was identified as an inhibitor of viral assembly and release. nih.gov Hit compounds from this series were found to specifically inhibit HCV assembly, potentially by disrupting the localization of HCV core proteins. nih.gov Further optimization of this series led to derivatives with increased potency against HCV and improved metabolic properties. nih.gov
Regarding SARS-CoV-2, the main protease (Mpro) and papain-like protease (PLpro) are crucial for viral replication and are considered key drug targets. nih.gov While direct research on this compound for SARS-CoV-2 protease inhibition is limited, the broader class of piperidine derivatives has been investigated. For instance, piperidine-containing compounds have been evaluated for their ability to inhibit viral entry mechanisms. The structural similarities between SARS-CoV and SARS-CoV-2 proteases have prompted investigations into previous SARS-CoV inhibitors as potential candidates against the newer virus. nih.gov
Additional Pharmacological Properties
Antihypertensive Effects
Derivatives of piperidine have been investigated for their potential as antihypertensive agents. nih.govaku.edu Research indicates that some of these compounds can act as effective inhibitors of T-type calcium channels. For example, a study on spontaneously hypertensive rats demonstrated that a piperidine derivative exhibited significant antihypertensive effects without causing reflex tachycardia, a common side effect of traditional calcium channel blockers.
Another study on a novel phenylpiperazine derivative, SGB-1534, showed potent and long-lasting antihypertensive effects in various hypertensive rat models. nih.gov This compound reduced blood pressure and inhibited the pressor response to noradrenaline. nih.gov Importantly, it did not cause a significant increase in heart rate or postural hypotension. nih.gov The blood pressure-lowering effect of piperine, a naturally occurring piperidine alkaloid, has also been documented, although its mechanism appears to involve some vasoconstricting effects as well. aku.edu
While direct studies on the antihypertensive effects of this compound itself are not extensively detailed in the provided search results, the broader research on piperidine derivatives suggests that this chemical class holds promise for the development of new antihypertensive therapies. nih.govaku.edu
Anti-inflammatory Potential
Piperidine derivatives are recognized for their anti-inflammatory properties. ontosight.ai The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to their inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins. rsc.org
Studies on various piperidine analogs have demonstrated significant anti-inflammatory effects. For instance, in a carrageenan-induced rat paw edema model, a standard test for acute inflammation, certain pyrrolo[2,3-d]pyrimidine derivatives showed notable inhibitory activity against the COX-2 enzyme. rsc.org One analog, in particular, exhibited a more potent anti-inflammatory effect than the reference drug, ibuprofen. rsc.org The introduction of a 4-methoxyphenyl (B3050149) group to the pyrrolo[2,3-d]pyrimidine structure was found to enhance this activity. rsc.org Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives have also been identified as potential anti-inflammatory agents, with one compound bearing a trimethoxyphenyl group showing a 74% reduction in edema within an hour. rsc.org
The general mechanism for the anti-inflammatory effects of these pyrimidine-based piperidine analogs involves the suppression of COX-1 and COX-2 enzymes, leading to decreased prostaglandin (B15479496) E2 (PGE2) generation. rsc.org
Analgesic Properties
The piperidine structure is a key component in several well-known analgesic drugs, such as fentanyl and promedol. clinmedkaz.org Research into the analgesic potential of this compound analogs has yielded promising results.
A series of derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) were synthesized and evaluated for their analgesic activity using the hot plate method in mice. scispace.comresearchgate.net Several of these compounds demonstrated significant analgesic effects, with some showing a rapid onset and long duration of action. researchgate.net Notably, compounds designated as 3, 5, 6, and 8 were found to be particularly effective in depressing both peripherally and centrally mediated pain. scispace.comresearchgate.net
Further studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines revealed their interaction with opioid receptors. nih.gov The N-phenylpropyl analog, in particular, showed high potency at mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.gov The analgesic action of these compounds is often linked to their ability to interact with these opioid receptors in the brain and spinal cord, which leads to the inhibition of nociceptive neurotransmitter release and a reduction in pain perception. ontosight.ai
The table below summarizes the analgesic activity of selected TFMP derivatives.
| Compound | Maximum Analgesic Effect (%) |
| 3 | 188 |
| 5 | 137 |
| 6 | 162 |
| 8 | 107 |
Data sourced from studies on 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives. scispace.comresearchgate.net
Antioxidant Activity
Free radicals and oxidative stress are implicated in a variety of diseases. core.ac.uk Piperidine derivatives have been investigated for their potential to act as antioxidants. innovareacademics.in The antioxidant activity of these compounds is often evaluated using methods such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. academicjournals.org
A study on piperamide (B1618075) analogs bearing piperidine and piperazine (B1678402) rings assessed their antioxidant capacity. researchgate.net The results indicated that the substitution on the piperidine ring plays a crucial role. For instance, a derivative with a hydroxyl group at the 4th position of the piperidine ring exhibited the highest antioxidant capacity, while a 4-phenyl substituted derivative showed poor activity. researchgate.net
In another study, various piperidine derivatives were tested for their scavenging capacity. One compound demonstrated a high scavenging capacity of 78% at a concentration of 1000 µg/ml, while another showed a lower potential of 49% at the same concentration. academicjournals.org For comparison, the standard antioxidant Rutin displayed a 97% scavenging capacity. academicjournals.org
Research on 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters also highlighted the influence of substituents on antioxidant activity. core.ac.uk Compounds with electron-donating groups, such as a methoxy (B1213986) group (-OCH3), on the phenyl ring showed a 3-5 fold increase in DPPH radical scavenging activity. Conversely, compounds with electron-withdrawing groups like fluorine (F), bromine (Br), chlorine (Cl), and nitro (NO2) had the least activity. core.ac.uk
The table below presents the scavenging capacity of selected piperidine derivatives.
| Compound | Scavenging Capacity at 1000 µg/ml (%) |
| Compound 8 | 78 |
| Compound 6 | 49 |
| Rutin (Standard) | 97 |
Data sourced from a study on the antioxidant properties of piperidine analogues. academicjournals.org
Structure Activity Relationship Sar Studies and Lead Optimization for 4 2 Methylphenyl Piperidine Scaffolds
Impact of Substituent Modifications on Biological Activity
Modifications to the phenyl ring of the 4-(2-methylphenyl)piperidine scaffold significantly influence the biological activity of these compounds. The nature and position of substituents on the phenyl ring can alter the molecule's electronic properties, steric profile, and ability to form key interactions with biological targets.
Research has shown that the presence and location of electron-donating or electron-withdrawing groups on the phenyl ring are critical determinants of potency and selectivity. For instance, in a series of 4-azaindole-2-piperidine derivatives, electron-rich aromatic groups were preferred for activity against Trypanosoma cruzi. dndi.org Specifically, a 4-methoxyindole (B31235) analog demonstrated high potency, while an electron-deficient cyano analog was inactive. dndi.org This suggests that the electronic nature of the phenyl ring substituent plays a crucial role in target engagement.
The position of substituents also has a marked effect. In studies of 4-phenylpiperidine (B165713) analogs as CCR2 antagonists, the incorporation of a second ring system adjacent to the aryl piperidine (B6355638) was found to be important for potency. nih.gov Furthermore, the substitution pattern on the phenyl ring can impact metabolic stability. For example, the introduction of a fluorine atom can enhance metabolic stability and binding affinity for CNS-targeting drugs.
The following table summarizes the effects of various phenyl ring substitutions on the biological activity of 4-phenylpiperidine derivatives based on findings from different studies.
| Substituent | Position | Observed Effect | Compound Class | Reference |
| 4-Methoxy | para | Increased potency | 4-Azaindole-2-piperidine | dndi.org |
| Cyano | para | Inactivity | 4-Azaindole-2-piperidine | dndi.org |
| Fluoro | para | Increased metabolic stability | 4-Phenylpiperidine | |
| 2-Methoxy | ortho | Favorable interactions with HDAC1 | 4-(2-methoxyphenyl)piperidine (B1580969) | core.ac.uk |
| 2-Amino | ortho | Noticeable HDAC1 inhibitory activity | 2'-aminobenzamide derivative | core.ac.uk |
Substitution at the piperidine nitrogen atom is a common strategy for modulating the pharmacological properties of this compound analogs. The substituent at this position can influence receptor affinity, selectivity, and functional activity (agonist versus antagonist).
In the context of opioid receptor ligands, the N-substituent is a key determinant of activity. For N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the N-substituent primarily affects antagonist potency and opioid receptor selectivity. acs.orgnih.gov For example, N-allyl and N-cyclopropylmethyl analogs often exhibit antagonist properties. acs.org In contrast, N-methyl analogs are frequently pure agonists. acs.org
Studies on piperidine-based cocaine analogs have shown that N-demethylation can lead to improved activity at the serotonin (B10506) and norepinephrine (B1679862) transporters. acs.org However, replacing the N-methyl group with larger phenylalkyl groups can lead to a loss of activity at the dopamine (B1211576) transporter. acs.org This highlights the sensitivity of transporter interactions to the size and nature of the N-substituent.
Furthermore, in a series of histamine (B1213489) H3 receptor (H3R) and sigma-1 receptor (σ1R) ligands, the nature of the N-substituent was critical for affinity. The extension of an alkyl chain linker attached to the piperidine nitrogen decreased affinity at the H3R for some biphenyl (B1667301) analogues. nih.gov
The table below illustrates the impact of different N-substituents on the biological activity of piperidine derivatives.
| N-Substituent | Effect on Biological Activity | Compound Class | Reference |
| Methyl | Pure opioid agonist activity | trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | acs.org |
| Allyl | Opioid antagonist properties | trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | acs.org |
| Phenylalkyl | Decreased dopamine transporter activity | Piperidine-based cocaine analogs | acs.org |
| Extended alkyl chain | Decreased histamine H3 receptor affinity | Biphenyl piperidine derivatives | nih.gov |
For instance, in a series of 4-(m-OH phenyl)piperidines, the orientation of the phenyl group (axial versus equatorial) was found to be a key determinant of functional activity. nih.gov The phenyl axial conformation was associated with agonist activity, while the phenyl equatorial conformation could lead to antagonism. nih.gov
In the development of inhibitors of farnesyltransferase, the optical resolution of a (±)-4-(2-bromophenyl)-2-(4-hydroxyphenyl)-3-nitro-1-(3-pyridylmethyl)piperidine compound was performed, indicating the importance of stereochemistry for biological activity. acs.org Similarly, the synthesis of potent μ opioid receptor agonists based on a 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol scaffold revealed that the (3R, 4S) enantiomer was significantly more potent than its (3S, 4R) counterpart. acs.org
The table below highlights the influence of stereochemistry on the pharmacological activity of piperidine derivatives from various studies.
| Compound Class | Stereochemical Feature | Impact on Activity | Reference |
| 4-(m-OH phenyl)piperidines | Phenyl group orientation (axial vs. equatorial) | Determines agonist vs. antagonist activity | nih.gov |
| Farnesyltransferase inhibitors | Enantiomers of a piperidine derivative | Different biological activities of separated enantiomers | acs.org |
| μ Opioid receptor agonists | (3R, 4S) vs. (3S, 4R) enantiomers | (3R, 4S) enantiomer is more potent | acs.org |
| CCR2 antagonists | 1S,3R- vs. 1R,3S-configuration of a cyclopentylamine (B150401) linker | 1S,3R-configuration exhibits much higher affinity | nih.gov |
Piperidine Nitrogen (N) Substitution Effects
Pharmacophore Elucidation
Pharmacophore modeling is a crucial step in understanding the SAR of a compound series and in designing new, more potent analogs. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
For antagonists of the 5-HT7 receptor, a five-feature pharmacophore model has been proposed, consisting of a positive ionizable atom, a hydrogen-bond acceptor group, and three hydrophobic regions. ceu.es This model was developed using a training set of known 5-HT7R antagonists and has been supported by the synthesis and biological evaluation of new derivatives. ceu.es
In the context of antibacterial chalcone (B49325) derivatives, a four-point pharmacophore model was generated. acs.org This model includes two aromatic ring features and two hydrogen bond acceptor features. acs.org The model was successfully used to guide the design of new compounds with antibacterial activity.
A general pharmacophore model for 5-HT2 antagonists describes the binding of various arylpiperidines and requires two aryl substituents separated by a specific distance from an amine moiety. uni-mainz.de This highlights the importance of the spatial relationship between different parts of the molecule for receptor binding.
The key features of a pharmacophore model for histone deacetylase (HDAC) inhibitors include a zinc-binding group, a linker, and a "cap" group that interacts with the rim of the binding pocket. core.ac.uk In one study, 4-(2-methoxyphenyl)piperidine was successfully used as a new cap group, leading to compounds with improved HDAC inhibitory activity. core.ac.uk
Lead Compound Identification and Optimization Strategies
The identification of a promising lead compound is a critical milestone in the drug discovery process. Once a lead is identified, optimization strategies are employed to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.
Various strategies are employed to enhance the potency and selectivity of lead compounds based on the this compound scaffold. These strategies are often guided by SAR data and computational modeling.
One common approach is to introduce specific substituents that can form additional favorable interactions with the target protein. For example, in the optimization of checkpoint kinase 1 (CHK1) inhibitors, the introduction of a morpholin-2-yl-methyl derivative enhanced biochemical inhibition and cellular potency. acs.org
Another strategy involves modifying the linker between different parts of the molecule. In the development of CCR2 antagonists, it was found that incorporating a second ring system, such as a 1,3-substituted cyclopentylamine, adjacent to the aryl piperidine played a significant role in determining potency. nih.gov
Bioisosteric replacement is another powerful tool for lead optimization. This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's activity or pharmacokinetic profile. researchgate.net For instance, replacing an ester group with a more metabolically stable bioisostere can prevent degradation by esterases. acs.org
The following table provides examples of lead optimization strategies and their outcomes for different classes of piperidine-based compounds.
| Compound Class | Optimization Strategy | Outcome | Reference |
| CHK1 inhibitors | Introduction of a morpholin-2-yl-methyl group | Enhanced biochemical inhibition and cellular potency | acs.org |
| CCR2 antagonists | Incorporation of a second ring system (cyclopentylamine) | Increased potency | nih.gov |
| Piperidine-based cocaine analogs | Replacement of an ester group with a bioisostere | Avoidance of metabolic degradation | acs.org |
| M5-preferring positive allosteric modulators | "Fluorine walk" on the N-(indanyl)piperidine amide core | Development of highly potent M5 PAMs | nih.gov |
| Hepatitis C virus assembly inhibitors | SAR exploration around the piperidine ring | Identification of derivatives with increased potency and improved ADME properties | nih.gov |
Modulation of Pharmacokinetic Properties
The piperidine skeleton is a well-regarded structural motif in medicinal chemistry, known for its favorable influence on the pharmacokinetic and pharmacodynamic characteristics of bioactive molecules. nepjol.info Modifications to this scaffold can enhance membrane permeability, improve metabolic stability, and alter receptor binding interactions. nepjol.info The optimization of pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical step in lead optimization. For derivatives of the this compound scaffold, this involves targeted chemical modifications to improve their viability as drug candidates.
A key strategy in modulating pharmacokinetic properties is the adjustment of lipophilicity. In related heterocyclic series, a decrease in lipophilicity has been shown to improve metabolic stability. dndi.org For this compound analogs, this can be achieved by introducing polar functional groups or specific heteroatoms. The evaluation of these properties is often conducted using standardized in vitro assays. For instance, the Parallel Artificial Membrane Permeation Assay (PAMPA) is used to assess a compound's passive permeability, while kinetic aqueous solubility can be determined through assays like the µSOL method. nih.gov
Furthermore, specific substitutions can be made to influence the distribution of the compound within the body. A notable example from related piperidine-based compounds is the introduction of fluoroethyl groups. This modification has been shown to enhance central nervous system (CNS) pharmacokinetic properties, potentially improving a drug's ability to cross the blood-brain barrier without negatively impacting its primary inhibitory functions. nih.gov The metabolic fate of the scaffold is also a consideration; for example, studies on a related compound, 4-hydroxy-4-(2-methylphenyl)piperidine N-oxide, have examined metabolic pathways such as decyclopropylation. acs.org
Table 1: Assays for Pharmacokinetic Property Evaluation
| Property | Assay Example | Purpose | Reference |
| Permeability | Parallel Artificial Membrane Permeation Assay (PAMPA) | Measures passive diffusion across an artificial membrane. | nih.gov |
| Solubility | pION µSOL Assay | Determines kinetic aqueous solubility at a specific pH. | nih.gov |
| Metabolic Stability | Liver Microsome Assays | Evaluates the rate of metabolic degradation by liver enzymes. | dndi.org |
Rational Design of Novel this compound Analogs
The rational design of new analogs based on the this compound scaffold leverages Structure-Activity Relationship (SAR) data to create compounds with enhanced potency, selectivity, and improved drug-like properties. This scaffold serves as a crucial intermediate and building block in the synthesis of more complex pharmaceutical agents.
The design process typically begins with SAR exploration, where systematic modifications are made to different parts of the molecule to understand their effect on biological activity. For the this compound core, key areas for modification include:
The Piperidine Ring: Introducing substituents or altering the ring conformation.
The Piperidine Nitrogen: Attaching various alkyl or aryl groups. nih.gov
The Phenyl Ring: Adding substituents at different positions to modulate electronic and steric properties. acs.org
Studies on analogous 4-phenylpiperidine structures have demonstrated that such modifications can lead to significant trends in SAR. nih.gov For instance, in a series of dopamine transporter (DAT) ligands based on a benzylpiperidine core, the introduction of electron-withdrawing groups on an N-benzyl substituent was found to increase both potency and selectivity for the DAT over the serotonin transporter (SERT). acs.org Similarly, for 4-(m-OH phenyl) piperidines, the nature of substituents at the piperidine nitrogen (such as methyl, allyl, or phenethyl) and at the 4-position of the piperidine ring influenced binding affinity for opioid receptors. nih.gov
This knowledge allows for the rational design of new analogs. For example, if the goal is to enhance CNS penetration, a designer might incorporate small, lipophilic groups or fluorine atoms. nih.gov If the aim is to improve metabolic stability, sites prone to metabolic attack can be blocked, for instance, by replacing a metabolically labile methyl group with a more stable group. The versatility of the scaffold is further highlighted by its use in advanced drug discovery concepts. The related compound, tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate, serves as a linker in Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of target proteins.
Table 2: Illustrative SAR for this compound Analogs (Note: This table is illustrative, based on principles from related series, to demonstrate the rational design process.)
| Compound | Modification on Piperidine Nitrogen (R1) | Modification on Phenyl Ring (R2) | Observed/Expected Effect | Reference Principle |
| Analog A | -CH₃ | H (unsubstituted) | Baseline Activity | nih.gov |
| Analog B | -CH₂CH₂Ph | H (unsubstituted) | Potential increase in affinity due to added phenyl group. | nih.gov |
| Analog C | -CH₃ | 4'-F | Modulation of electronic properties, potential increase in binding or permeability. | acs.org |
| Analog D | -CH₃ | 4'-NO₂ | Strong electron-withdrawing effect, potential increase in potency/selectivity for certain targets. | acs.org |
This systematic and rational approach enables medicinal chemists to fine-tune the properties of the this compound scaffold, leading to the discovery of novel compounds with therapeutic potential.
Preclinical Evaluation and Translational Research Perspectives of 4 2 Methylphenyl Piperidine Derivatives
In Vitro Biological System Characterization
The in vitro characterization of 4-(2-methylphenyl)piperidine derivatives has been essential in elucidating their mechanisms of action and identifying promising lead compounds for further development.
Cellular Assays (e.g., Chinese Hamster Ovary (CHO) Cells, Hep G2 Cells)
Chinese Hamster Ovary (CHO) cells are frequently employed in the study of this compound derivatives due to their utility in expressing specific receptor subtypes, thereby allowing for the detailed analysis of compound-receptor interactions. For instance, CHO-K1 cells have been utilized to express human M1, M2, M3, M4, and M5 muscarinic acetylcholine (B1216132) receptors to determine the binding affinity of various synthesized compounds. This cellular model is crucial for assessing the functional activity of these derivatives.
Hep G2 cells, a human liver cancer cell line, also serve as a valuable tool in the preclinical evaluation of these compounds, particularly in the context of acetylcholinesterase (AChE) inhibition. Studies have demonstrated the use of Hep G2 cells to evaluate the neuroprotective effects of piperidine (B6355638) derivatives against oxidative stress.
Receptor Binding Assays (Affinity and Selectivity Studies)
Receptor binding assays have been instrumental in determining the affinity and selectivity of this compound derivatives for various receptor targets. A study focused on the development of potential antipsychotics with dual dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonist activity investigated a series of 4-arylpiperidines, including a derivative of this compound. The binding affinities for this compound were determined using radioligand binding assays with membranes from CHO cells expressing the respective human receptors. The affinity (Ki) values for the D2 and 5-HT2A receptors were found to be 120 nM and 100 nM, respectively.
Further research into multimodal drugs for Alzheimer's disease has explored derivatives of this compound. One such derivative, 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine hydrochloride, demonstrated high affinity for the sigma-1 (σ1) receptor (Ki = 1.3 nM) and moderate affinity for the sigma-2 (σ2) receptor (Ki = 193 nM).
Another study focused on developing selective σ1 receptor ligands based on spiro[2-benzofuran-1,4'-piperidine] derivatives. The affinity of these compounds for σ1 and σ2 receptors was evaluated through radioligand binding assays using guinea pig brain and rat liver membranes, respectively. One notable compound exhibited a high affinity for the σ1 receptor with a Ki value of 0.84 nM and displayed significant selectivity over the σ2 receptor.
Below is an interactive data table summarizing the receptor binding affinities of selected this compound derivatives.
| Compound | Receptor | Ki (nM) |
| This compound Derivative | Dopamine D2 | 120 |
| This compound Derivative | Serotonin 5-HT2A | 100 |
| 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine hydrochloride | Sigma-1 (σ1) | 1.3 |
| 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine hydrochloride | Sigma-2 (σ2) | 193 |
| Spiro[2-benzofuran-1,4'-piperidine] Derivative | Sigma-1 (σ1) | 0.84 |
Enzyme Inhibition Assays (e.g., Acetylcholinesterase)
The inhibitory activity of this compound derivatives against acetylcholinesterase (AChE) has been a key area of investigation, particularly in the context of developing treatments for Alzheimer's disease. A series of novel 1-benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpiperidine derivatives were synthesized and evaluated for their AChE inhibitory activity. One of the most potent compounds in this series demonstrated an IC50 value of 0.019 µM for AChE inhibition.
In Vivo Pharmacological Assessment
The in vivo evaluation of this compound derivatives in animal models is a critical step in understanding their physiological effects and therapeutic potential.
Animal Models for Disease States (e.g., Spontaneously Hypertensive Rats, Memory Acquisition Models)
Spontaneously hypertensive rats (SHR) have been used to investigate the cardiovascular effects of piperidine derivatives. For instance, studies on SHR have demonstrated the potential of certain piperidine compounds to influence blood pressure.
In the realm of cognitive function, animal models of memory acquisition have been employed to assess the nootropic potential of these compounds. The passive avoidance test is a common paradigm used to evaluate learning and memory in rodents. In one study, a this compound derivative was shown to improve memory consolidation in a passive avoidance task in mice.
Radioligand Imaging for Receptor Occupancy Studies
Radioligand imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), are powerful tools for studying receptor occupancy in the living brain. A radiolabeled version of a spiro[2-benzofuran-1,4'-piperidine] derivative, [123I]6, was developed for in vivo imaging of the σ1 receptor. Biodistribution and SPECT imaging studies in mice demonstrated that this radioligand exhibited high initial brain uptake and specific binding to σ1 receptors, indicating its suitability for in vivo receptor occupancy studies. These studies are crucial for establishing the relationship between drug dosage and target engagement in the central nervous system.
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling
The preclinical assessment of this compound derivatives involves a detailed investigation of their pharmacokinetic (PK) and pharmacodynamic (PD) properties. This profiling is essential to understand how the body affects the drug (PK) and how the drug affects the body (PD), which together determine the onset, intensity, and duration of a drug's effect. Optimizing the PK profile, particularly aspects like metabolic stability and bioavailability, is a key objective during the lead optimization phase for this class of compounds. nih.gov
ADME studies are fundamental in preclinical development to evaluate the viability of a drug candidate. These studies characterize the journey of a compound through the body. For piperidine derivatives, ADME profiling helps to identify liabilities that might lead to poor bioavailability or undesirable safety issues. unimi.itmdpi.com
Research on various piperidine derivatives has provided insights into their ADME properties. For instance, studies on atypical dopamine transporter (DAT) inhibitors with a piperidine ring system sought to improve upon earlier compounds by enhancing metabolic stability and affinity. nih.gov A preclinical candidate from a series of 20-HETE formation inhibitors, UPMP107, demonstrated a biphasic plasma concentration-time profile following intravenous administration in rats. It showed a low clearance, an intermediate volume of distribution, and a relatively short half-life.
In another study, a piperidine derivative, referred to as compound 22, was selected for in vivo pharmacokinetic characterization based on its promising in vitro profile. plos.org Following intravenous administration in rats, it had a half-life (t₁/₂) of 9.3 hours. plos.org Oral administration resulted in a similar half-life of 8.6 hours, with the area under the curve (AUC) being significantly higher after oral dosing, suggesting good oral absorption. plos.org The ionization state (pKa) of the piperidine ring is a critical physicochemical property influencing ADME profiles, as it affects solubility and membrane permeability. nih.gov
Below is a table summarizing pharmacokinetic parameters for selected piperidine derivatives found in preclinical studies.
Table 1: Pharmacokinetic Parameters of Selected Piperidine Derivatives in Rats
| Compound | Administration Route | Half-life (t₁/₂) | Area Under the Curve (AUC) | Key Findings |
|---|---|---|---|---|
| Compound 22 plos.org | Intravenous (IV) | 9.3 h | 6239.0 ng·h/mL | Exhibited a detectable plasma half-life. plos.org |
| Compound 22 plos.org | Oral (PO) | 8.6 h | 13602.7 ng·h/mL | Showed acceptable pharmacokinetic properties with a high AUC value upon oral administration. plos.org |
| UPMP107 | Intravenous (IV) | Relatively short | Not specified | Exhibited a biphasic plasma concentration-time profile, low clearance, and intermediate volume of distribution. |
This table is generated based on data from preclinical studies on different piperidine derivatives and is for illustrative purposes.
Metabolic stability is a critical parameter assessed during drug discovery, as it influences a compound's half-life and oral bioavailability. researchgate.net In vitro models, such as rat liver microsomes (RLM), are commonly used to predict in vivo metabolism. mdpi.com These models contain key drug-metabolizing enzymes, like cytochromes P450 (CYP450). mdpi.com
Studies on piperidine derivatives have shown that structural modifications can significantly impact metabolic stability. For example, in a series of dopamine transporter (DAT) inhibitors, replacing a piperazine (B1678402) moiety with a piperidine ring led to improved metabolic stability in rat liver microsomes. nih.govnih.gov This highlights the piperidine skeleton's role in enhancing drug-like properties. researchgate.net The stability of these compounds is often quantified by their half-life (t₁/₂) in the microsomal assay. nih.gov For instance, certain piperidine analogues (20a-d) showed better stability compared to earlier versions. nih.gov
The process for a typical microsomal stability assay involves incubating the test compound with liver microsomes and an NADPH-regenerating system at 37°C. srce.hr The depletion of the parent compound over time is monitored to calculate parameters like in vitro half-life (t₁/₂) and intrinsic clearance (CLint). srce.hr
Table 2: Metabolic Stability of Piperidine Derivatives in Rat Liver Microsomes (RLM)
| Compound Class | Key Structural Feature | Stability Finding | Reference |
|---|---|---|---|
| Atypical DAT Inhibitors | Piperidine ring instead of piperazine | Showed improved metabolic stability compared to piperazine analogues. nih.govnih.gov | nih.govnih.gov |
| 20-HETE Synthase Inhibitors | UPMP107 (a piperidine derivative) | Identified as a highly metabolically stable preclinical candidate. |
| Tetraethyl-substituted Nitroxides | Piperidine ring | The piperidine ring was reduced more rapidly than other cyclic nitroxides in one study. mdpi.com | mdpi.com |
This table summarizes findings on the metabolic stability of various classes of piperidine derivatives.
Absorption, Distribution, Metabolism, Excretion (ADME) Investigations
Safety and Toxicology Research (Preclinical Safety Profile)
For novel piperidine derivatives, establishing a high safety margin is a crucial goal. In a series of N-4-substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, all tested compounds were found to be extremely potent analgesics with an unusually high safety margin in rats. nih.gov The safety margin is often expressed as a ratio of the lethal dose (LD₅₀) to the effective dose (ED₅₀). nih.gov For example, the compound N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730) was found to have a safety margin of 25,211 (LD₅₀/lowest ED₅₀). nih.gov
Preclinical toxicology programs assess various endpoints. Genotoxicity tests (e.g., Ames, micronucleus) look for potential DNA damage, while safety pharmacology studies investigate effects on vital functions of the central nervous, cardiovascular, and respiratory systems. suzhouresearch.com While specific toxicology data for this compound is not publicly available, the general approach for its derivatives would follow these established guidelines to ensure a thorough risk assessment. altogenlabs.comacs.org
Table 3: Overview of Preclinical Safety Evaluation Studies
| Study Type | Purpose | Example Endpoints |
|---|---|---|
| Single-Dose Toxicity | To determine the effects of a large, single dose and identify target organs for toxicity. suzhouresearch.com | Clinical signs, gross pathology, mortality (LD₅₀). |
| Repeated-Dose Toxicity | To evaluate the toxicological effects after long-term exposure. altogenlabs.comsuzhouresearch.com | Hematology, clinical chemistry, histopathology of organs. |
| Safety Pharmacology | To investigate potential effects on vital organ systems. suzhouresearch.com | Cardiovascular (ECG, blood pressure), CNS (behavioral changes), respiratory function. suzhouresearch.com |
| Genotoxicity | To assess the potential for the compound to induce genetic mutations or chromosomal damage. altogenlabs.comsuzhouresearch.com | Ames test (bacterial mutations), chromosomal aberration test, in vivo micronucleus test. suzhouresearch.com |
| Toxicokinetics | To relate the observed toxic effects to the level of systemic exposure to the compound. suzhouresearch.com | Plasma concentrations of the drug and its metabolites over time during toxicity studies. |
This table outlines the standard battery of tests performed in a preclinical toxicology program.
Conclusion and Future Research Directions in 4 2 Methylphenyl Piperidine Chemistry and Biology
Summary of the Current Research Landscape
The piperidine (B6355638) ring is a ubiquitous motif in pharmaceuticals and natural alkaloids, valued for its conformational flexibility and ability to interact with a wide array of biological targets. encyclopedia.pubacs.org The introduction of a 2-methylphenyl group at the 4-position creates a specific chemical entity, 4-(2-methylphenyl)piperidine, which has served as a foundational structure for exploring various therapeutic areas. ontosight.ai Current research indicates that derivatives of this compound exhibit a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects. ontosight.aiontosight.ai
The core structure, 4-(o-tolyl)piperidine, is recognized as a key intermediate in pharmacological research. ontosight.ai Modifications to this parent compound have been a primary focus of investigation. For instance, the addition of different functional groups to the piperidine nitrogen or the phenyl ring has led to the development of derivatives with tailored properties. Research has shown that even small structural changes can significantly influence a compound's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile. ontosight.ai
Studies on related structures have highlighted the potential of this chemical class. For example, piperidine derivatives are being investigated as inhibitors of enzymes, modulators of receptors and ion channels, and as agents for treating central nervous system (CNS) disorders and cancer. clinmedkaz.orgclinmedkaz.org The research landscape is characterized by a continuous effort to synthesize and screen new derivatives to uncover novel biological activities and establish structure-activity relationships (SAR).
Table 1: Selected Research Findings on 4-(Aryl)piperidine Derivatives
| Compound Class | Investigated Activity | Key Findings | Reference(s) |
|---|---|---|---|
| 4-Arylpiperidine Derivatives | Analgesic, Anti-inflammatory | Interaction with opioid receptors and anti-inflammatory properties have been reported for various piperidine derivatives. | ontosight.ai |
| 4-Aryl-4-acyl Piperidines | CNS Applications | Synthesis methods for these structures, which are precursors to pharmacologically active molecules, have been developed. | google.com |
| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidines | Anxiolytic/Antidepressant | These derivatives act as selective delta-opioid agonists, showing potential anxiolytic and antidepressant effects in preclinical models. | nih.gov |
Identification of Unexplored Therapeutic Avenues
While much research has focused on established areas like CNS disorders and pain management, several therapeutic avenues for this compound derivatives remain underexplored. The structural versatility of the piperidine scaffold suggests potential applications in a wider range of diseases. researchgate.net
Emerging areas of interest for piperidine derivatives in general, which could be extended to the this compound class, include:
Antiviral Agents: Piperidine-based inhibitors have been investigated for activity against viruses like SARS-CoV-2, targeting viral enzymes such as the main protease (Mpro) and the papain-like protease (PLpro). nih.govfrontiersin.org The this compound scaffold could be a valuable starting point for designing novel antiviral compounds.
Antiparasitic Drugs: Natural and synthetic piperidines, such as febrifugine, have shown potent antiparasitic activity. encyclopedia.pubnih.gov This suggests that derivatives of this compound could be screened for efficacy against various parasitic infections.
Metabolic Disorders: G-protein-coupled receptor 119 (GPR119) agonists, some of which feature a piperidine core, are being explored for the treatment of metabolic diseases. clinmedkaz.org The unique stereoelectronic properties of the 2-methylphenyl substituent could be leveraged to design selective modulators of metabolic targets.
Oncology: Although piperidine derivatives are studied in cancer therapy, specific subtypes of cancer where the this compound scaffold might offer an advantage are yet to be fully identified. clinmedkaz.orgmdpi.com Research into their effects on novel cancer targets, such as the RNA-modifying enzyme METTL3, could yield promising results. acs.org
Advancements in Synthetic Methodologies for Piperidine Scaffolds
The synthesis of substituted piperidines is a cornerstone of medicinal chemistry, and continuous innovation in this area is critical for drug discovery. nih.gov Several advanced methods are applicable to the synthesis of this compound and its derivatives.
Hydrogenation of Pyridine (B92270) Precursors: A common and efficient route to piperidines involves the hydrogenation of the corresponding pyridine. nih.govmdpi.com Recent advancements have introduced highly efficient and selective catalysts, including those based on cobalt, ruthenium, and nickel, which can operate under milder conditions and even in green solvents like water. nih.gov Palladium-catalyzed hydrogenation has also been shown to be effective for a wide range of substrates. nih.gov
Intramolecular Cyclization: Forming the piperidine ring through intramolecular cyclization is a powerful strategy. nih.govmdpi.com Modern methods include gold-catalyzed oxidative amination of alkenes and iron-catalyzed reductive amination, which allow for the construction of complex piperidine structures from acyclic precursors. mdpi.com
Multi-Component Reactions: Annulation reactions that combine two or more components to build the piperidine ring are highly atom-efficient. nih.gov The aza-Michael reaction, for instance, has been used to create 4-piperidone (B1582916) scaffolds that can be further elaborated into diverse derivatives. acs.org
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for creating the carbon-carbon bond between the piperidine ring and the aryl group, offering a versatile method for synthesizing 4-arylpiperidines.
Table 2: Modern Synthetic Routes to Substituted Piperidines
| Synthetic Strategy | Description | Key Features | Reference(s) |
|---|---|---|---|
| Catalytic Hydrogenation | Reduction of substituted pyridines using metal catalysts (e.g., Co, Ru, Ni, Pd, Rh). | High efficiency, diastereoselectivity, potential for use in green solvents. | nih.govmdpi.com |
| Intramolecular Cyclization | Ring formation from an open-chain precursor containing both the nitrogen and the required carbon atoms. | Access to complex and stereochemically defined piperidines. | nih.govmdpi.com |
| Aza-Michael Reaction | Nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound to form a piperidone intermediate. | Atom-efficient, good for building piperidone scaffolds. | acs.org |
Emerging Computational Approaches and Their Integration
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new therapeutic agents. For this compound derivatives, these approaches can predict biological activity, identify potential targets, and elucidate mechanisms of action.
In Silico Activity Prediction: Tools like the Prediction of Activity Spectra for Substances (PASS) can forecast the likely pharmacological effects of novel compounds based on their chemical structure. clinmedkaz.orgclinmedkaz.org This allows researchers to prioritize the synthesis of derivatives with the highest probability of desired biological activity, such as CNS, anticancer, or antimicrobial effects. clinmedkaz.orgclinmedkaz.org
Molecular Docking and Dynamics: Molecular docking simulations can predict the binding orientation and affinity of a ligand within the active site of a protein target. researchgate.netnih.gov This is particularly useful for understanding SAR and for designing more potent and selective inhibitors. For example, docking studies have been used to explore the potential of piperidine derivatives as inhibitors of the SARS-CoV-2 main protease. nih.gov Molecular dynamics (MD) simulations further refine these models by simulating the movement of the protein-ligand complex over time, providing insights into its stability and interactions in a more realistic aqueous environment. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of compounds with their biological activity. These models can guide the modification of the this compound scaffold to enhance potency and improve pharmacokinetic properties.
The integration of these computational methods with traditional synthetic and biological screening creates a powerful workflow. It enables a more rational, hypothesis-driven approach to drug design, reducing the time and cost associated with discovering new drug candidates. clinmedkaz.org
Potential for Clinical Translation of this compound Derivatives
The ultimate goal of medicinal chemistry research is the clinical translation of promising compounds. While this compound itself is a research chemical, its derivatives hold potential for future therapeutic use. The piperidine scaffold is present in numerous approved drugs, demonstrating its "drug-like" properties and general tolerability in humans. acs.orgnih.gov
For derivatives of this compound to advance toward clinical trials, several key milestones must be achieved:
Identification of a Lead Compound: A derivative must demonstrate high potency and selectivity for a specific biological target in vitro, coupled with a clear mechanism of action.
Preclinical Efficacy: The lead compound must show significant therapeutic effects in relevant animal models of a human disease. For example, derivatives showing anxiolytic-like effects in mouse models would be candidates for further development as anti-anxiety medications. nih.gov
Favorable ADME Properties: The compound must exhibit acceptable absorption, distribution, metabolism, and excretion (ADME) characteristics, ensuring it can reach its target in the body and persist long enough to exert its effect without rapid degradation.
Intellectual Property: The novelty of the chemical matter is crucial, and patent protection is a prerequisite for commercial development. google.com
Given the broad biological activities associated with piperidine derivatives, including those in clinical trials for cancer and other conditions, there is a strong rationale for the continued investigation of the this compound class. encyclopedia.pubmdpi.com Future research that combines advanced synthesis, computational modeling, and rigorous biological evaluation will be essential to unlock the full therapeutic potential of these compounds and pave the way for their potential clinical translation.
Q & A
Q. What are the optimal synthetic routes for 4-(2-Methylphenyl)piperidine to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 4-[(2-Methylphenyl)thio]piperidine hydrochloride is synthesized via a multi-step process:
Thioether formation : Reacting piperidine derivatives with 2-methylthiophenol under basic conditions (e.g., NaOH in dichloromethane).
Salt formation : Hydrochloride salt precipitation using HCl gas or aqueous HCl for improved solubility .
Key considerations include optimizing reaction time (12-24 hours), temperature (room temperature to 60°C), and purification via recrystallization or column chromatography. Comparative studies suggest yields of 60-85% depending on substituent positions .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound derivatives?
- Methodological Answer : Structural elucidation requires a combination of:
- NMR : H and C NMR to confirm substituent positions (e.g., methyl group at the 2-position of the phenyl ring) and piperidine ring conformation .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., 244.80 g/mol for the hydrochloride salt) and fragmentation patterns .
- X-ray crystallography : For absolute configuration determination in crystalline derivatives .
Q. How do researchers screen the biological activity of this compound derivatives?
- Methodological Answer : Initial screening involves:
- Receptor binding assays : Radioligand displacement studies (e.g., muscarinic M1 receptor using H-pirenzepine) to measure IC values.
- Enzyme inhibition assays : Testing against targets like acetylcholinesterase or monoamine oxidases .
- Functional assays : Calcium mobilization or cAMP assays to assess agonist/antagonist activity. For example, AC-42 , a derivative, showed M1 receptor agonism with EC = 1.2 µM .
Advanced Research Questions
Q. What molecular mechanisms underlie the allosteric modulation of receptors by this compound derivatives?
- Methodological Answer : Studies on AC-42 (a derivative) revealed allosteric binding to the muscarinic M1 receptor:
- Binding site : Distinct from orthosteric sites, involving transmembrane helices 2 and 7.
- Mechanism : Stabilization of active receptor conformations via hydrophobic interactions with residues like Trp378 and Tyr404 .
- Evidence : Schild analysis and mutagenesis confirmed allosteric modulation, with cooperativity factors (α) >1 for acetylcholine .
Q. How can discrepancies in reported receptor binding affinities of this compound analogs be resolved?
- Methodological Answer : Contradictions arise from assay conditions or structural variations. Strategies include:
- Comparative structural analysis : Substitution at the 2-methylphenyl group (e.g., fluorination) alters logP and receptor selectivity (Table 1).
- Assay standardization : Control pH (7.4), temperature (37°C), and membrane composition (e.g., CHO cells vs. HEK293) .
Table 1 : Receptor binding affinities of analogs
| Compound | M1 IC (µM) | DAT Inhibition (%) |
|---|---|---|
| This compound | 1.2 | 35 |
| 4-(3-Methylphenyl) analog | 4.8 | 62 |
| 4-(4-Fluorophenyl) analog | 0.9 | 18 |
| Data from . |
Q. What in silico approaches predict the ADMET properties of this compound derivatives?
- Methodological Answer : Computational tools like SwissADME and admetSAR evaluate:
- Lipophilicity (LogP) : Predicted LogP = 2.8, indicating moderate blood-brain barrier penetration.
- Metabolic stability : Cytochrome P450 interactions (e.g., CYP2D6 inhibition risk).
- Toxicity : Ames test predictions for mutagenicity (negative for most derivatives) .
Case studies highlight 2-methyl-4-(3′-phenylpropyl)piperidine as a lead candidate with favorable ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
